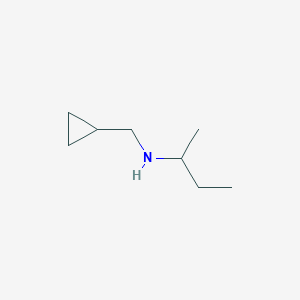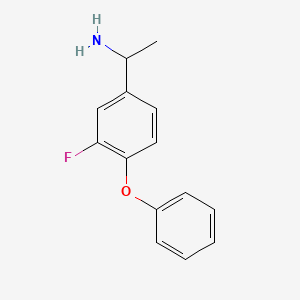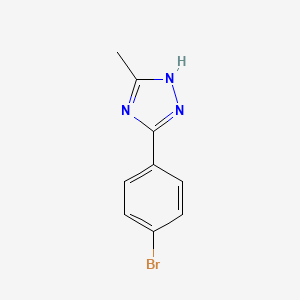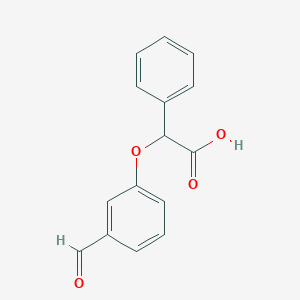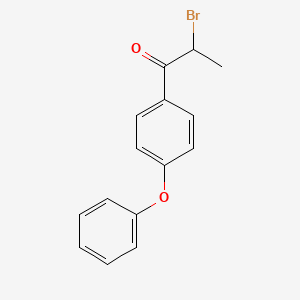
2-Bromo-1-(4-phenoxyphenyl)propan-1-one
Übersicht
Beschreibung
2-Bromo-1-(4-phenoxyphenyl)propan-1-one is a chemical compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 . It is also known by its IUPAC name, 2-bromo-1-(4-phenoxyphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-(4-phenoxyphenyl)propan-1-one is 1S/C15H13BrO2/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3 . This indicates the presence of a bromine atom attached to the second carbon of the propanone group, and a phenoxyphenyl group attached to the first carbon of the propanone group.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-(4-phenoxyphenyl)propan-1-one include a molecular weight of 305.17 . The compound is a solid . More specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives in Marine Algae
Bromophenol derivatives have been isolated from marine algae and studied for their structural properties and potential bioactivities. Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides, elucidated their structures, and evaluated their bioactivity against human cancer cell lines and microorganisms, though they were found to be inactive (Zhao et al., 2004). The same study also reported the discovery of bromophenol derivatives from the marine red alga Polysiphonia urceolata, which showed significant DPPH radical-scavenging activity, indicating potential antioxidant properties (Li et al., 2007).
Enzymatic Strategies for Synthesis
Mourelle-Insua et al. (2016) developed enzymatic strategies for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors for antimicrobial agents like Levofloxacin. This work showcases the use of biotransamination and kinetic resolutions, highlighting the role of enzymes in achieving high selectivity and yield in the synthesis of complex organic compounds (Mourelle-Insua et al., 2016).
Anticancer Potential of Bromophenol Derivatives
A study by Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, and explored its anticancer activities on human lung cancer cell lines. The study found that BOS-102 induced cell cycle arrest and apoptosis through mechanisms involving ROS generation, PI3K/Akt, and MAPK signaling pathways (Guo et al., 2018).
Reactions and Structural Analyses
Sherekar et al. (2021) discussed the synthesis, characterization, and biological evaluation of bromophenol derivatives, noting their antimicrobial activities. The study provided insights into the structural and spectral data of synthesized compounds, contributing to our understanding of the antimicrobial properties of these derivatives (Sherekar et al., 2021).
Safety And Hazards
The safety data sheet for a similar compound indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Eigenschaften
IUPAC Name |
2-bromo-1-(4-phenoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREFNWJIXOAHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-phenoxyphenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1438245.png)
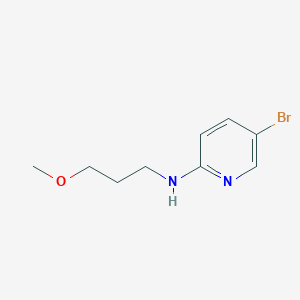
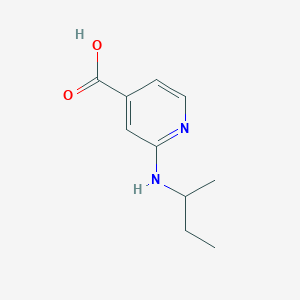
![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)
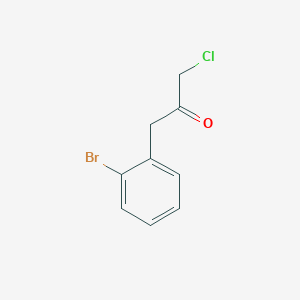
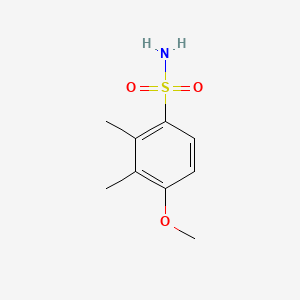
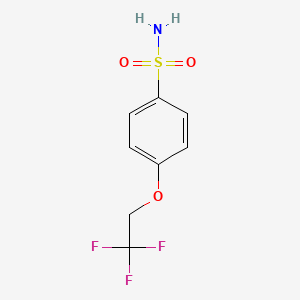
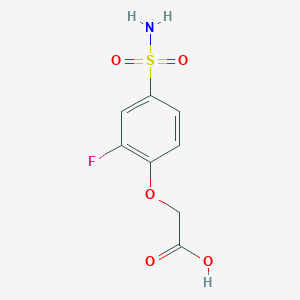
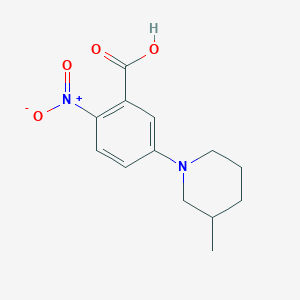
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
